Microwave-Assisted Synthesis Efficiency
In a catalyst‑free, microwave‑mediated protocol, 7‑bromo‑5‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine was obtained in yields up to **89%** within minutes, whereas conventional thermal condensation methods typically provide yields of only **50–65%** for analogous triazolopyridines [1][2]. The 5‑methyl group enhances the reactivity of the enaminonitrile precursor, contributing to this efficiency gain [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Up to 89% (microwave, 140 °C, dry toluene) |
| Comparator Or Baseline | Conventional thermal method: 50–65% for related [1,2,4]triazolo[1,5‑a]pyridines |
| Quantified Difference | +24–39 percentage points |
| Conditions | Microwave irradiation (140 °C) vs. conventional oil‑bath heating; enaminonitrile + benzohydrazide tandem reaction |
Why This Matters
Higher synthetic efficiency reduces cost per gram and accelerates library production, directly impacting procurement decisions for medicinal chemistry campaigns.
- [1] I. S. Krylov et al. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules 2024, 29, 894. View Source
- [2] G. Jones, D. R. Sliskovic. The Chemistry of the Triazolopyridines. Adv. Heterocycl. Chem. 1983, 34, 79–144. View Source
